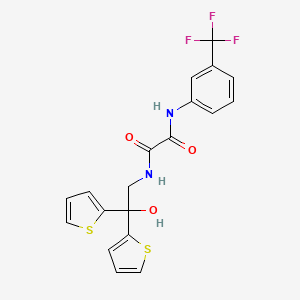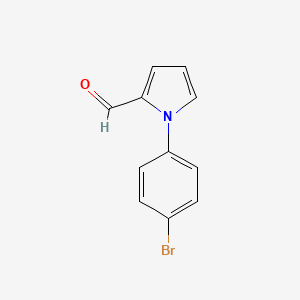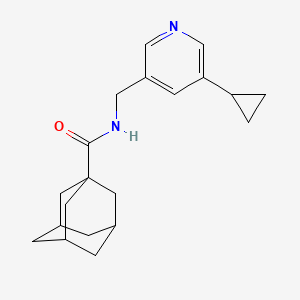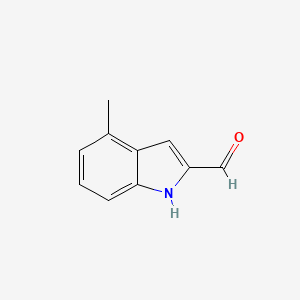![molecular formula C16H19BrN2OS B2956702 2-[(2-bromophenyl)sulfanyl]-N-(1-cyanocycloheptyl)acetamide CAS No. 1181880-93-2](/img/structure/B2956702.png)
2-[(2-bromophenyl)sulfanyl]-N-(1-cyanocycloheptyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-bromophenyl)sulfanyl]-N-(1-cyanocycloheptyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound, also known as BCA, belongs to the class of sulfonamide drugs and has been studied for its ability to inhibit certain enzymes and modulate biological pathways. In
Wirkmechanismus
The mechanism of action of 2-[(2-bromophenyl)sulfanyl]-N-(1-cyanocycloheptyl)acetamide involves its ability to inhibit specific enzymes and modulate biological pathways. This compound has been shown to inhibit carbonic anhydrase IX and XII, which are enzymes involved in the regulation of pH in cancer cells. By inhibiting these enzymes, this compound can disrupt the pH balance in cancer cells, leading to their death. This compound has also been shown to modulate the activity of certain cytokines and chemokines, leading to a reduction in inflammation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects on the body. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines. Additionally, this compound has been shown to have antibacterial and antifungal properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[(2-bromophenyl)sulfanyl]-N-(1-cyanocycloheptyl)acetamide in lab experiments is its specificity in targeting certain enzymes and biological pathways. This specificity allows for a more targeted approach in studying the effects of this compound on specific biological processes. However, one limitation of using this compound in lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects on certain cell types, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-[(2-bromophenyl)sulfanyl]-N-(1-cyanocycloheptyl)acetamide. One direction is the development of this compound derivatives with improved specificity and reduced toxicity. Another direction is the investigation of this compound in combination with other drugs for potential synergistic effects. Additionally, the study of this compound in animal models and clinical trials can provide further insight into its therapeutic potential.
Synthesemethoden
The synthesis method of 2-[(2-bromophenyl)sulfanyl]-N-(1-cyanocycloheptyl)acetamide involves the reaction of 2-bromothiophenol with 1-cyanocycloheptanone in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with acetic anhydride to obtain the final product, this compound. This synthesis method has been optimized to yield high purity and high yield of this compound.
Wissenschaftliche Forschungsanwendungen
2-[(2-bromophenyl)sulfanyl]-N-(1-cyanocycloheptyl)acetamide has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and infectious diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by targeting specific enzymes such as carbonic anhydrase IX and XII. Inflammation research has also shown that this compound can modulate the activity of certain cytokines and chemokines, leading to a reduction in inflammation. Additionally, this compound has been studied for its antibacterial and antifungal properties.
Eigenschaften
IUPAC Name |
2-(2-bromophenyl)sulfanyl-N-(1-cyanocycloheptyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN2OS/c17-13-7-3-4-8-14(13)21-11-15(20)19-16(12-18)9-5-1-2-6-10-16/h3-4,7-8H,1-2,5-6,9-11H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGEUXDQXXNFVOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(C#N)NC(=O)CSC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-butyl-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2956619.png)
![7-(Cyclopropylsulfonyl)-2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine](/img/structure/B2956620.png)
![3-(3-chlorophenyl)-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)propanamide](/img/structure/B2956623.png)


![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2956629.png)
![N-[1-[2-(Dimethylamino)-2-oxoethyl]pyrazol-3-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2956630.png)






![N-[1-(3-Chloro-4-fluorophenyl)pyrrolidin-3-yl]oxirane-2-carboxamide](/img/structure/B2956642.png)